![molecular formula C18H23NO3S B2568688 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide CAS No. 723745-37-7](/img/structure/B2568688.png)
4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide
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Overview
Description
4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is a chemical compound . Unfortunately, there is not much information available about this compound in the public domain.
Synthesis Analysis
The synthesis of 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is not well-documented in the literature. Therefore, it’s challenging to provide a detailed synthesis analysis .Chemical Reactions Analysis
The specific chemical reactions involving 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide are not documented in the available literature .Scientific Research Applications
Pharmacological Potential
- 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide is structurally similar to benzenesulfonamide derivatives that act as endothelin-A (ETA) selective antagonists, which are significant in treating cardiovascular diseases (Murugesan et al., 1998).
Photodynamic Therapy
- Benzenesulfonamide derivatives have been studied for their photophysical properties, showing potential in photodynamic therapy for cancer treatment, especially with zinc phthalocyanine compounds (Pişkin et al., 2020).
Antiviral and Antifungal Properties
- Research indicates that benzenesulfonamides bearing the 1,3,4-oxadiazole moiety have significant anti-HIV and antifungal activities, suggesting their therapeutic potential in infectious diseases (Zareef et al., 2007).
Molecular and Crystal Structure Studies
- Studies on sterically hindered isomeric forms of benzenesulfonamide derivatives, including 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, contribute to understanding molecular and crystal structures, which are crucial for drug design and development (Rublova et al., 2017).
Chemical Synthesis and Reactions
- The compound's structural relatives are utilized in chemical syntheses, such as the cascade synthesis of thiazoles, demonstrating its role in complex organic reactions and potential in synthetic chemistry (Rozentsveig et al., 2011).
Molecular Assembly and Conformation Studies
- The inclusion of additional methylene groups in arylsulfonamide para-alkoxychalcone hybrids, similar to 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, affects their conformation and crystal structure, contributing to the understanding of molecular interactions (de Castro et al., 2013).
Antibacterial Properties
- Some benzenesulfonamides have shown antibacterial activity against Escherichia coli, suggesting the potential use of related compounds, including 4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide, in combating bacterial infections (Abbasi et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-17-11-14(3)18(12-13(17)2)23(20,21)19-15(4)16-9-7-6-8-10-16/h6-12,15,19H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAHJYLXOXRKDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)S(=O)(=O)NC(C)C2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-2,5-dimethyl-N-(1-phenylethyl)benzenesulfonamide |
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